N-(4-chlorophenyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide
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Overview
Description
N-(4-chlorophenyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and have been studied for various applications in medicinal chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes:
Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with an aryl methyl ketone in the presence of a base.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of thiophene reacts with a halogenated quinoline.
Formation of the Carboxamide Group: The final step involves the reaction of the quinoline derivative with 4-chloroaniline in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the carboxamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, greener solvents, and catalytic processes.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the quinoline or thiophene rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation as a potential therapeutic agent for various diseases.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, blocking receptor-ligand interactions, or altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-2-phenylquinoline-4-carboxamide: Lacks the thiophene ring, which might affect its biological activity.
N-(4-bromophenyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide: Similar structure but with a bromine atom instead of chlorine, potentially altering its reactivity and interactions.
N-(4-chlorophenyl)-2-(5-methylfuran-2-yl)quinoline-4-carboxamide: Contains a furan ring instead of thiophene, which could influence its chemical and biological properties.
Uniqueness
N-(4-chlorophenyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide is unique due to the presence of both the thiophene and quinoline rings, which can confer specific electronic and steric properties. These features might make it particularly suitable for certain applications in medicinal chemistry and materials science.
Properties
CAS No. |
6358-86-7 |
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Molecular Formula |
C21H15ClN2OS |
Molecular Weight |
378.9 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide |
InChI |
InChI=1S/C21H15ClN2OS/c1-13-6-11-20(26-13)19-12-17(16-4-2-3-5-18(16)24-19)21(25)23-15-9-7-14(22)8-10-15/h2-12H,1H3,(H,23,25) |
InChI Key |
XSZVHEMZWGDKAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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